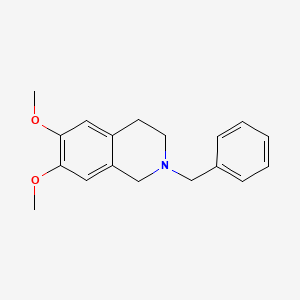

2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

2-benzyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO2/c1-20-17-10-15-8-9-19(12-14-6-4-3-5-7-14)13-16(15)11-18(17)21-2/h3-7,10-11H,8-9,12-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWSVFVFDPTCOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CN(CCC2=C1)CC3=CC=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20967101 | |

| Record name | 2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198480 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5267-52-7 | |

| Record name | 2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20967101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline can be achieved through various synthetic routes. One common method involves the Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for constructing the tetrahydroisoquinoline core . This method typically involves the reaction of a benzylamine derivative with an aldehyde under acidic conditions, followed by cyclization to form the tetrahydroisoquinoline ring.

Another approach is the Petasis reaction, which involves the condensation of an amine, an aldehyde, and a boronic acid to form the desired product . This method is advantageous due to its mild reaction conditions and high yields.

Chemical Reactions Analysis

2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: The methoxy groups at the 6 and 7 positions can undergo nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinoline derivatives, while reduction results in dihydroisoquinoline derivatives.

Scientific Research Applications

Antiparkinsonian Activity

The tetrahydroisoquinoline scaffold is known for its biological activity, particularly in the treatment of neurodegenerative diseases such as Parkinson's disease. Compounds like 2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been studied for their ability to act as dopamine receptor agonists or inhibitors of monoamine oxidase (MAO), which can help manage symptoms of Parkinson's disease.

- Case Study : Research has indicated that derivatives of tetrahydroisoquinoline exhibit significant inhibition of MAO-B, an enzyme linked to the metabolism of dopamine. This inhibition can enhance dopaminergic signaling and potentially alleviate motor symptoms in Parkinson's patients .

Antiviral Properties

Recent studies have highlighted the antiviral potential of tetrahydroisoquinoline derivatives against various viruses. The specific compound has shown promise in inhibiting viral replication pathways.

- Data Table: Antiviral Activity of Tetrahydroisoquinoline Derivatives

| Compound Name | Virus Targeted | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Influenza A | 12.5 | |

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | HIV | 8.0 |

Chiral Catalysts

The compound serves as a precursor for synthesizing chiral catalysts that are essential in asymmetric synthesis. These catalysts have been utilized in various organic transformations to produce enantiomerically pure compounds.

- Case Study : A study demonstrated the efficacy of tetrahydroisoquinoline-based chiral catalysts in promoting asymmetric reactions such as the Michael addition and Diels-Alder reactions. These reactions are critical for synthesizing pharmaceuticals with high specificity .

Organocatalysis

Chiral organocatalysts derived from tetrahydroisoquinoline frameworks have shown significant success in catalyzing a range of reactions without the need for metal catalysts.

- Data Table: Performance of Tetrahydroisoquinoline-Based Organocatalysts

| Catalyst Structure | Reaction Type | Yield (%) | Reference |

|---|---|---|---|

| 2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Aldol Reaction | 92 | |

| N-Benzhydryl derivative | Asymmetric Michael Addition | 85 |

Synthesis and Structural Insights

The synthesis of 2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions that can be optimized for yield and purity. The structural characteristics imparted by the methoxy groups contribute to its biological activity and catalytic efficiency.

Synthetic Pathways

Several synthetic routes have been reported:

Mechanism of Action

The mechanism of action of 2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as catechol-O-methyltransferase, which is involved in the metabolism of neurotransmitters . Additionally, it may interact with cellular receptors and signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

N-Benzyl Acetamide Derivatives (Compounds 30–34)

A series of N-benzyl-2-(substituted)-acetamide derivatives (30–34) were synthesized using alkylation or acylation reactions (Table 1). Key observations:

- Compound 30 : Synthesized with 1-iodoethane (3 eq), yielding 76%.

- Compound 31 : Lower yield (15%) with 1-iodopropane (1 eq) due to steric hindrance.

- Compound 33 : High yield (82%) using benzyl bromide, attributed to favorable electrophilicity.

- Compound 34 : Acetyl bromide in dichloromethane (DCM) with diisopropylethylamine provided moderate efficiency.

1-Aryl-THIQ Derivatives (3a–r)

The Pictet-Spengler reaction using trifluoroacetic acid (TFA) significantly improved yields (85–98%) compared to earlier two-step methods (35–86%). For example:

Halogenated Derivatives

2-Chloro-6,7-dimethoxy-THIQ was synthesized via hypochlorite-mediated chlorination, achieving 95–97% yield under optimized conditions (tert-butanol, toluene). This highlights the scalability of halogenation for THIQ derivatives.

Pharmacological Activity

Local Anesthetic Activity

All 1-aryl-THIQ derivatives (3a–r) exhibited superior local anesthesia to lidocaine in rabbit eye models. For example:

Cardiovascular Effects

Compared to dihydroquercetin (DHQ) and the hybrid conjugate DHQ-11:

Table 2. Pharmacological Activity Comparison

| Compound | EC₅₀ (PIE, μM) | IC₅₀ (Vasorelaxation, μM) |

|---|---|---|

| 2-Benzyl-THIQ | 14.6 ± 3.5 | 41.6 ± 4.3 |

| Dihydroquercetin (DHQ) | 21.2 ± 4.1 | 30.9 ± 3.8 |

| DHQ-11 (Hybrid) | 9.7 ± 4.3 | 23.7 ± 2.9 |

Toxicity and Structure–Toxicity Relationships

Biological Activity

2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (Benzyl-DMTQ) is a synthetic compound that belongs to the tetrahydroisoquinoline class. This class is known for its diverse biological activities and potential therapeutic applications. This article provides a detailed overview of the biological activity of Benzyl-DMTQ, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

Benzyl-DMTQ is characterized by the presence of two methoxy groups at the 6 and 7 positions and a benzyl group at the 2 position of the tetrahydroisoquinoline framework. Its molecular formula is with a CAS number of 31756-14-6. The unique structural features contribute to its biological activity and interactions with various molecular targets.

The biological activity of Benzyl-DMTQ can be attributed to several mechanisms:

- Enzyme Inhibition : Benzyl-DMTQ acts as an inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters. This inhibition may enhance the levels of catecholamines in the brain, potentially affecting mood and cognitive functions.

- Antioxidant Activity : The compound has demonstrated antioxidant properties, which can mitigate oxidative stress and its associated cellular damage. This activity is crucial for protecting cells from free radical-induced damage.

- Cardioprotective Effects : Research indicates that Benzyl-DMTQ exhibits positive inotropic effects on cardiac muscle, enhancing contractility through modulation of Na+/Ca2+-exchange mechanisms. This suggests potential applications in treating heart conditions .

Biological Activities

Benzyl-DMTQ has been investigated for various biological activities:

- Antibacterial Properties : Studies have shown that Benzyl-DMTQ exhibits antibacterial activity against a range of pathogenic bacteria. This property could be beneficial in developing new antimicrobial agents.

- Antiviral Effects : Preliminary research suggests that Benzyl-DMTQ may possess antiviral properties, although more studies are needed to confirm these effects and elucidate the underlying mechanisms .

- Neuroprotective Effects : The compound has been linked to neuroprotective activities, potentially offering therapeutic benefits in neurodegenerative diseases by protecting neuronal cells from apoptosis and oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological activity of Benzyl-DMTQ:

- A study published in Molecules demonstrated that Benzyl-DMTQ derivatives showed significant antibacterial activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development.

- Research on cardioprotective effects revealed that Benzyl-DMTQ positively influenced cardiac contractility in rat models, suggesting its potential application in heart failure therapies .

- Another investigation highlighted its antioxidant properties through various assays measuring free radical scavenging activity, establishing a link between its chemical structure and biological efficacy .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Biological Activity | Uniqueness |

|---|---|---|---|

| 6-Methoxy-1,2,3,4-tetrahydroisoquinoline | Methoxy group at position 6 | Antioxidant | Lacks benzyl substitution |

| 1-(3-Methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline | Phenyl group at position 1 | Antidepressant | Different substitution pattern |

| 6-Bromo-1,2,3,4-tetrahydroisoquinoline | Bromo group at position 6 | Neuroprotective | Halogenated variant |

The presence of both methoxy groups and a benzyl moiety distinguishes Benzyl-DMTQ from other similar compounds. Its unique combination of substituents may contribute to distinct biological activities and potential therapeutic applications.

Q & A

Q. What are common synthetic routes for 2-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives?

Synthesis typically involves nucleophilic substitution or reductive amination. For example:

- N-Benzylation : Alkylation of tetrahydroisoquinoline precursors with benzyl halides (e.g., benzyl bromide) under basic conditions (e.g., KCO) in polar aprotic solvents like DMF or DCM yields N-benzyl derivatives. Yields vary significantly (15–82%) depending on steric/electronic effects of substituents .

- Reductive Amination : Use of sodium triacetoxyborohydride (NaBH(OAc)) for coupling benzylamines with ketones or aldehydes in dichloroethane (DCE) .

- Mitsunobu Reaction : For introducing methoxy groups at the 6- and 7-positions, methoxy-substituted benzyl alcohols are reacted with THIQ precursors using DIAD and PPh .

Q. How is structural confirmation performed for THIQ derivatives?

- 1H NMR : Key signals include aromatic protons (δ 6.5–7.2 ppm), benzylic methylene (δ 3.5–4.5 ppm), and methoxy groups (δ 3.2–3.8 ppm). For example, compound 5d (6,7-dimethoxy-2-phenyl-THIQ) shows distinct singlet peaks for methoxy groups at δ 3.75 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ions (e.g., [M]+ for CHBrNO: calcd 321.0359, found 321.0358) .

- IR Spectroscopy : Absorbances for NH (3300–3400 cm) and carbonyl groups (1650–1750 cm) are critical for functional group verification .

Q. What safety precautions are required when handling THIQ derivatives?

- Hazard Identification : Compounds like 6,7-dimethoxy-2-methyl-4-phenyl-THIQ (CAS 128942-65-4) are labeled for laboratory use only, with hazards including skin/eye irritation and respiratory toxicity .

- Emergency Protocols : Use PPE (gloves, goggles), work in a fume hood, and follow spill containment procedures (e.g., absorb with vermiculite) .

Advanced Research Questions

Q. How do substituents at the 1-, 6-, and 7-positions influence pharmacological activity?

- 1-Position : Benzyl or arylalkyl groups enhance selectivity for orexin-1 receptor (OX1R) antagonism. For example, N-benzyl derivatives show higher binding affinity (IC < 100 nM) compared to alkyl-substituted analogs .

- 6- and 7-Positions : Methoxy groups improve solubility and modulate electronic effects. Replacing methoxy with dimethylamino groups (e.g., compound 25a ) reduces OX1R affinity but increases selectivity over OX2R .

Q. How can synthetic yields be optimized for low-yielding THIQ derivatives?

- Case Study : Compound 31 (15% yield) was improved to 51% yield (32 ) by switching from 1-iodopropane to dipropylamine, reducing steric hindrance .

- Methodological Adjustments :

- Use excess alkylating agents (3 eq.) to drive reactions to completion .

- Purify via silica gel chromatography with gradient elution (e.g., 0–100% EtOAc/hexanes) to separate closely related byproducts .

Q. How are data contradictions resolved in THIQ research?

- Example : Conflicting solubility reports for 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-THIQ (CAS 13074-31-2) were resolved by testing in DMSO (high solubility) vs. aqueous buffers (low solubility) .

- Analytical Validation : Cross-check NMR assignments with computational tools (e.g., ChemDraw) and compare HRMS data with theoretical values (error < 5 ppm) .

Q. What strategies are used to design THIQ analogs with enhanced metabolic stability?

- Substituent Engineering : Replace metabolically labile groups (e.g., benzyl) with cyclopropylmethyl or fluorinated analogs to reduce CYP450-mediated oxidation .

- Prodrug Approaches : Synthesize hydrochloride salts (e.g., compound T67325 ) to improve aqueous solubility and bioavailability .

Methodological Challenges and Solutions

Q. How to address purification challenges in THIQ synthesis?

Q. How to analyze stereochemical outcomes in THIQ derivatives?

- Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., Chiralpak AD-H) .

- X-ray Crystallography : Confirm absolute configuration, as demonstrated for (1R,3S)-methyl 2-benzyl-THIQ carboxylate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.